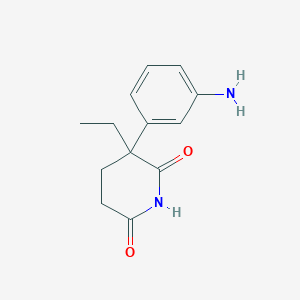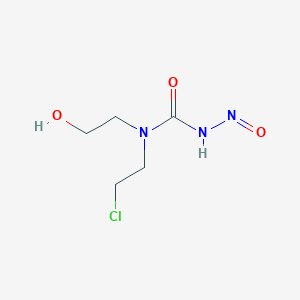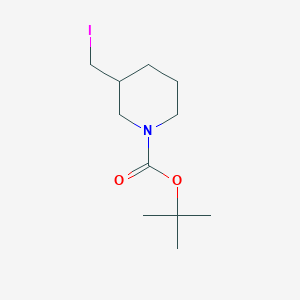
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is related to a family of piperidine derivatives that are frequently used in the pharmaceutical industry for the development of drugs with diverse therapeutic effects.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in several studies. For instance, the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives involves starting from L-aspartic acid beta-tert-butyl ester and includes steps such as tribenzylation, alkylation, hydroboration, oxidation, and reductive amination to yield the final product . Another study reports the synthesis of a piperidine derivative used as an intermediate for nociceptin antagonists, which includes diastereoselective reduction and isomerization steps . Additionally, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate to produce 3-alkenyl-4-oxopiperidine-1-carboxylates demonstrates the versatility of piperidine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray diffraction studies. For example, the structure of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was confirmed by MS and 1H NMR . Similarly, the crystal structure of related compounds has been determined by X-ray diffraction, providing insights into the molecular geometry and potential interactions within the crystal lattice .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are crucial for the synthesis of targeted molecules. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . The condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of catalysts and ligands is another example of a chemical reaction leading to a piperidine derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are characterized using various analytical techniques. Infrared spectroscopy (FT-IR), NMR, and mass spectrometry are commonly used to confirm the structure and purity of these compounds . Single-crystal X-ray diffraction provides detailed information about the crystal system, space group, and unit cell parameters . Additionally, computational methods such as density functional theory (DFT) are employed to predict and compare the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and stability .
Scientific Research Applications
Synthesis of Piperidine Derivatives
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate plays a significant role in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. These derivatives are valuable in creating N-Boc piperidine derivatives with a high level of stereoselectivity (Moskalenko & Boev, 2014).
Intermediary in Biologically Active Compounds
It is used as an important intermediate in the synthesis of biologically active compounds such as crizotinib, showcasing its utility in drug development and medicinal chemistry (Kong et al., 2016).
Production of Diverse Piperidine Derivatives
This compound is a promising synthon for the preparation of a wide range of piperidine derivatives, thus contributing significantly to the development of various organic compounds (Moskalenko & Boev, 2014).
Key Intermediate in Pharmaceutical Synthesis
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of pharmaceutical compounds like Vandetanib, demonstrating its importance in the field of pharmaceutical synthesis (Wang et al., 2015).
Asymmetric Synthesis
This compound is utilized in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, highlighting its role in stereoselective organic synthesis (Jona et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
tert-butyl 3-(iodomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLEGFCHNTQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609465 | |
| Record name | tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate | |
CAS RN |
253177-03-6 | |
| Record name | tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)
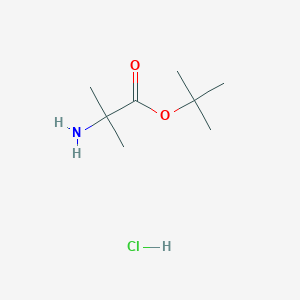

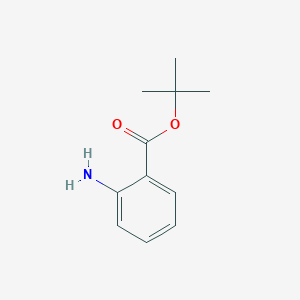

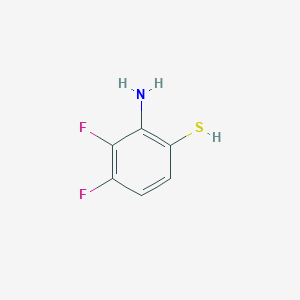
![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)
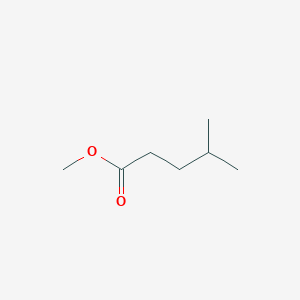
![tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153158.png)
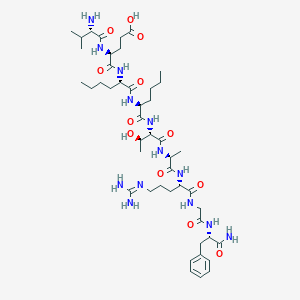
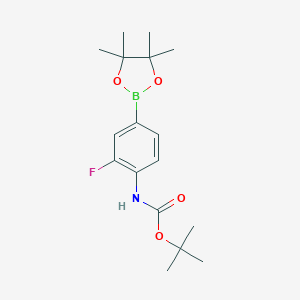
![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)
